N4-Benzoyl-3'-deoxycytidine
Overview
Description
N4-Benzoyl-3’-deoxycytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Mechanism of Action
Target of Action
N4-Benzoyl-3’-deoxycytidine is a purine nucleoside analog . It primarily targets indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in the induction of apoptosis, a process of programmed cell death . The induction of apoptosis leads to the death of the malignant cells .
Biochemical Pathways
The biochemical pathways affected by N4-Benzoyl-3’-deoxycytidine are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of malignant cells . The induction of apoptosis leads to the elimination of these cells .
Result of Action
The result of N4-Benzoyl-3’-deoxycytidine’s action is the reduction in the number of malignant cells in indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, preventing the replication of these cells, and the induction of apoptosis, leading to their elimination .
Biochemical Analysis
Biochemical Properties
N4-Benzoyl-3’-deoxycytidine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
The cellular effects of N4-Benzoyl-3’-deoxycytidine are primarily due to its ability to inhibit DNA synthesis and induce apoptosis . This leads to a decrease in the proliferation of cancer cells, particularly those associated with indolent lymphoid malignancies .
Molecular Mechanism
At the molecular level, N4-Benzoyl-3’-deoxycytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis . This is achieved through its interactions with various biomolecules involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-3’-deoxycytidine typically involves the benzoylation of D-cytidine. This reaction is carried out in an organic solvent using benzoic anhydride as the benzoylating agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of N4-Benzoyl-3’-deoxycytidine may utilize mechanochemical phosphoramidite chemistry, which offers advantages such as reduced use of toxic solvents and improved mixing of solid reagents . This method is particularly beneficial for large-scale synthesis due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-3’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to form different derivatives.
Reduction: Reduction reactions can be used to alter the functional groups on the nucleoside.
Substitution: Common in nucleoside chemistry, substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions are often derivatives of N4-Benzoyl-3’-deoxycytidine with modified functional groups, which can enhance or alter its biological activity.
Scientific Research Applications
N4-Benzoyl-3’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleosides and nucleotides.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-2’-deoxycytidine: Another nucleoside analog with similar anticancer properties.
Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness
N4-Benzoyl-3’-deoxycytidine is unique due to its specific targeting of indolent lymphoid malignancies and its dual mechanism of inhibiting DNA synthesis and inducing apoptosis. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKQHJTFHHVDD-YWPYICTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573489 | |
Record name | N-Benzoyl-3'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161110-00-5 | |
Record name | N-Benzoyl-3'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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